5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
5-Aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters have been converted into thieno[2,3-d:4,5-d′]dipyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid involves the use of reagents such as formamide, triethyl orthoformate, urea, methyl isothiocyanate, phenyl isocyanate, and guanidine . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
5-Aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters have been converted into thieno[2,3-d:4,5-d′]dipyrimidines with the reagents formamide, triethyl orthoformate, urea, methyl isothiocyanate, phenyl isocyanate, and guanidine .Scientific Research Applications
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Anti-inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .
- Methods : Synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .
- Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
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Anticancer Activity
- Field : Oncology
- Application : Pyrimidines have been studied for their anticancer activity .
- Methods : The novel thiazolopyrimidine derivatives were studied against human cancer cell lines .
- Results : Some pyrimidines displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
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P-gp Mediated Daunorubicin Transport
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Antioxidant Activities
- Field : Biochemistry
- Application : Pyrimidines have been found to exhibit antioxidant effects .
- Methods : The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
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Folate Receptor-Selective Anticancer Agents
- Field : Oncology
- Application : 6-Substituted Thieno[2,3-d]pyrimidines have been used as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism .
- Methods : A series of 6-substituted thieno[2,3-d]pyrimidines was designed, synthesized and evaluated .
- Results : These compounds inhibited proliferation of Chinese hamster ovary cells (CHO) expressing folate receptors (FRs) α or β but not the reduced folate carrier (RFC) .
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Thieno[2,3-d:4,5-d′]dipyrimidines Synthesis
- Field : Organic Chemistry
- Application : 5-Aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters have been converted into thieno[2,3-d:4,5-d′]dipyrimidines .
- Methods : The conversion was done with the reagents formamide, triethyl orthoformate, urea, methyl isothiocyanate, phenyl isocyanate, and guanidine .
- Results : This method provides a new way to synthesize thieno[2,3-d:4,5-d′]dipyrimidines .
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Antibacterial and Antiviral Activities
- Field : Microbiology
- Application : Pyrimidines have been found to exhibit antibacterial and antiviral effects .
- Methods : The antibacterial and antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial and antiviral effects .
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Inhibitor of Mitotic Kinesin
- Field : Cell Biology
- Application : Pyrimidines have been used as inhibitors of mitotic kinesin, which is potentially important for cancer chemotherapy .
- Methods : The synthesis of monastrol, a potentially important chemotherapeutic for cancer, was achieved via the utilization of Lewis acid promoter, Yb (OTf)3 .
- Results : Monastrol acts as an inhibitor of mitotic kinesin .
-
Anti-parasitic and Anti-psoriatic Activities
- Field : Dermatology and Parasitology
- Application : Piritrexim (PTX), a synthetic antifolate first synthesized with anti-parasitic, anti-psoriatic and anti-tumor properties .
- Methods : The synthesis of Piritrexim (PTX) was achieved via a specific method .
- Results : Piritrexim (PTX) has shown anti-parasitic, anti-psoriatic and anti-tumor properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-4-3-1-9-2-10-6(3)13-5(4)7(11)12/h1-2H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOUSKZJDUDQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(SC2=NC=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659989 | |
Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
CAS RN |
59488-81-2 | |
Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59488-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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